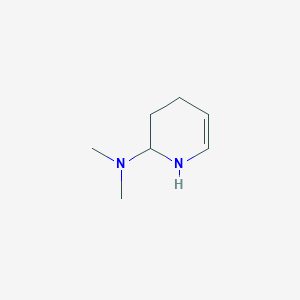

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine

Description

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydropyridin-2-amine |

InChI |

InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8-7/h4,6-8H,3,5H2,1-2H3 |

InChI Key |

STLDTLKCUWVSSP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of N,N-dimethylpyridinium salts using sodium borohydride or lithium aluminum hydride can yield this compound . Another method involves the catalytic hydrogenation of N,N-dimethylpyridine using a palladium or platinum catalyst under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, palladium or platinum catalysts.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: N,N-dimethylpyridine N-oxide.

Reduction: N,N-dimethylpiperidine.

Substitution: Various substituted tetrahydropyridines depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine derivatives in cancer therapy. For instance, several tetrahydropyridine derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines.

Case Study: N-Aminopyrrolylmethyltetrahydropyridines

- Research Findings : A study published by Redda and Gangapuram demonstrated that synthesized N-aminopyrrolylmethyltetrahydropyridines exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values lower than that of tamoxifen .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 32a | MCF-7 | 2.5 | US8476303B2 |

| 32b | MDA-MB-231 | 1.8 | US8476303B2 |

| 32c | Ishikawa | 3.0 | US8476303B2 |

This study indicates the promise of tetrahydropyridine derivatives as viable candidates for further development into anticancer agents.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. A study focused on synthesizing twelve substituted tetrahydropyridine derivatives showed promising results in inhibiting nitric oxide production in lipopolysaccharide-treated microglial cells.

Case Study: Anti-inflammatory Activity

- Research Findings : The synthesized compounds were evaluated for their ability to reduce nitric oxide levels compared to dexamethasone .

| Compound | NO Inhibition (%) | Reference |

|---|---|---|

| 31a | 75 | Gangapuram et al. |

| 31b | 68 | Gangapuram et al. |

| 31c | 82 | Gangapuram et al. |

The results suggest that certain structural modifications can enhance the anti-inflammatory efficacy of these compounds.

Antioxidant Activities

The antioxidative properties of this compound derivatives have been investigated, showing potential in protecting against oxidative stress.

Case Study: Synthesis and Evaluation

- Research Findings : A study synthesized various tetrahydropyridine derivatives and evaluated their antioxidative capabilities using DPPH radical scavenging assays .

| Compound | % Scavenging Activity at 100 µM | Reference |

|---|---|---|

| 22 | 85 | PMC9658173 |

| 23 | 78 | PMC9658173 |

These findings indicate that certain derivatives exhibit strong antioxidative effects, making them suitable candidates for further research in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors and enzymes, modulating their activity. The compound’s effects are mediated through its ability to cross the blood-brain barrier and influence central nervous system functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

The following compounds are compared based on their core structures, substituents, and pharmacological profiles (Table 1):

Table 1: Structural and Pharmacological Comparison of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine and Analogs

*Calculated based on molecular formula C7H14N2.

Key Observations:

The pyridine nitrogen introduces a localized electron-deficient region, which may affect interactions with GPCR aromatic residues (e.g., 5-HT2C W6.48, F6.51) compared to naphthalene-based analogs .

Substituent Effects :

- 4-Position Substitution : Analogs like PAT and 3'-Br-PAT feature bulky aromatic substituents at the 4-position, which enhance hydrophobic interactions with serotonin receptors. The target compound lacks such substituents, likely reducing receptor affinity .

- N,N-Dimethyl Group : Common across all compounds, this group increases basicity (pKa ~8–9), facilitating ionic interactions with aspartate residues (e.g., D3.32 in 5-HT2 receptors) .

Pharmacological and Functional Activity

Serotonin Receptor Modulation

- PAT : Exhibits high 5-HT2C agonism (EC50 ~10 nM) and 5-HT2A inverse agonism (IC50 ~50 nM), making it a candidate for treating psychoses .

- 3'-Br-PAT : The bromine atom increases 5-HT2C binding affinity (Ki ~1 nM vs. PAT’s ~5 nM) due to enhanced halogen bonding with F6.52 .

- CAT : The cyclohexyl group shifts selectivity toward 5-HT2A (Ki ~20 nM) with minimal 5-HT2C activity, highlighting the role of substituent bulk in receptor specificity .

Enzymatic Inhibition (Indirect Comparison)

The target compound’s pyridine core may similarly interact with AChE, but this requires experimental validation .

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine (commonly referred to as DMTHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of DMTHP, supported by relevant data tables and case studies.

Chemical Structure and Properties

DMTHP is a derivative of tetrahydropyridine, characterized by a nitrogen-containing heterocyclic structure. Its chemical formula is C₇H₁₄N₂, and it features two methyl groups attached to the nitrogen atom at the 1-position of the tetrahydropyridine ring. This structural configuration contributes to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that tetrahydropyridine derivatives exhibit notable antimicrobial properties. DMTHP has been evaluated for its efficacy against various bacterial strains. A study highlighted that related tetrahydropyridine compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM for effective derivatives .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| DMTHP | E. coli | 0.5 |

| DMTHP | S. aureus | 0.1 |

| DMTHP | P. aeruginosa | 0.3 |

2. Anti-inflammatory Properties

Tetrahydropyridine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that compounds similar to DMTHP inhibited lipopolysaccharide-induced nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases . The most potent analogs showed IC50 values as low as 12.92 µM.

3. Neuroprotective Effects

The neuroprotective potential of DMTHP has been explored in models of neurodegenerative diseases such as Parkinson's disease (PD). In these studies, DMTHP exhibited protective effects on dopaminergic neurons against neurotoxic agents, indicating its role in modulating pathways involved in neuronal survival .

The biological activity of DMTHP can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMTHP may inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS), which is crucial in the production of pro-inflammatory mediators.

- Antioxidant Properties : Similar compounds have shown antioxidative capabilities, reducing oxidative stress in cellular models .

- Modulation of Neurotransmitter Systems : By influencing neurotransmitter levels and receptor activity, DMTHP can exert protective effects on neuronal health.

Case Studies

-

Case Study: Antibacterial Efficacy

A recent study synthesized several derivatives of tetrahydropyridine and tested their antibacterial efficacy against common pathogens like E. coli and S. aureus. DMTHP derivatives showed improved activity compared to standard antibiotics like streptomycin, highlighting their potential as new antimicrobial agents . -

Case Study: Neuroprotection in Animal Models

In a mouse model of PD induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of DMTHP resulted in reduced neuronal loss in the substantia nigra region compared to untreated controls . This suggests that DMTHP could serve as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.